molecular formula C115H194N34O34S B3028087 IFN-g Antagonist CAS No. 158040-83-6

IFN-g Antagonist

Cat. No.: B3028087
CAS No.: 158040-83-6
M. Wt: 2629.0 g/mol
InChI Key: MIQGNZNLJDUVPW-FPTMUGPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

IFN-gamma antagonists have a wide range of scientific research applications, including:

    Chemistry: Used to study the modulation of cytokine activity and the development of new therapeutic agents.

    Biology: Investigated for their role in immune regulation and the treatment of autoimmune diseases.

    Medicine: Used in clinical trials for the treatment of chronic inflammatory diseases, autoimmune disorders, and certain cancers.

    Industry: Employed in the development of biologic drugs and therapeutic antibodies.

Mechanism of Action

Target of Action

Interferon-gamma (IFN-γ) is a cytokine produced by a restricted number of immune cells that acts on every nucleated cell type . The primary target of IFN-γ antagonists is the IFN-γ receptor (IFN-γR), which is present on target cells such as macrophages, dendritic cells, and many other cell types . The IFN-γ receptor is part of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway .

Mode of Action

The IFN-γ antagonist inhibits IFN-γ induced HLR/DR antigen expression in Colon 205 cells . By binding to the IFN-γ receptor, the antagonist prevents the activation of the JAK-STAT pathway, which is typically triggered by IFN-γ . This inhibition disrupts the downstream signaling cascades and the subsequent immune responses that IFN-γ would normally induce.

Biochemical Pathways

The primary biochemical pathway affected by IFN-γ antagonists is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. The JAK-STAT pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Other pathways influenced include the mitogen-activated protein kinase (MAPK) pathway .

Pharmacokinetics

It is known that the bioavailability, distribution, metabolism, and excretion of these compounds can be influenced by factors such as the method of administration, the patient’s health status, and the presence of other medications .

Result of Action

The primary result of IFN-γ antagonist action is the inhibition of IFN-γ induced immune responses. This includes the prevention of cell proliferation, induction of cell death, and promotion of cell recognition by the immune system . In the context of diseases such as cancer, this can lead to a decrease in tumor growth and progression .

Action Environment

The action of IFN-γ antagonists can be influenced by various environmental factors. For example, the presence of other cytokines can either promote or inhibit the production of IFN-γ . Additionally, the inflammatory environment can trigger the activation of the immune response and stimulate the elimination of pathogens . Understanding these environmental influences is crucial for optimizing the use of IFN-γ antagonists in therapeutic applications.

Future Directions

Future research directions could involve exploring the therapeutic potential of IFN-g Antagonist. For instance, inhibiting IFNγ is suggested as a potential treatment strategy to overcome venetoclax resistance and immune evasion in acute myeloid leukemia patients .

Biochemical Analysis

Biochemical Properties

The IFN-g Antagonist interacts with various biomolecules, including enzymes and proteins, within the biochemical reactions. It inhibits the expression of HLA/DR antigen in Colo 205 cells . The antagonist’s interaction with these biomolecules can alter the biochemical reactions within the cell, affecting the cell’s function and behavior .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the production of IFN-g induced HLA/DR antigen in Colo 205 cells .

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . For example, it inhibits the expression of HLA/DR antigen in Colo 205 cells, demonstrating its ability to alter gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For instance, enhanced resistance against invasive aspergillosis and disseminated Candida albicans infections is elicited in IFN-g treated mice .

Metabolic Pathways

The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of the this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IFN-gamma antagonists typically involves the design and production of small molecules or biologics that can bind to the IFN-gamma receptor or IFN-gamma itself, preventing its interaction with the receptor . The synthetic routes often include:

    Peptide synthesis: For peptide-based antagonists, solid-phase peptide synthesis is commonly used.

    Small molecule synthesis: This involves organic synthesis techniques to create molecules that can inhibit IFN-gamma activity.

Industrial Production Methods: Industrial production of IFN-gamma antagonists, especially biologics, involves recombinant DNA technology. This includes:

Chemical Reactions Analysis

Types of Reactions: IFN-gamma antagonists can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are modified IFN-gamma antagonists with enhanced stability, binding affinity, and efficacy .

Comparison with Similar Compounds

    Interferon-alpha antagonists: These antagonists inhibit the activity of interferon-alpha, another cytokine involved in immune responses.

    Interferon-beta antagonists: These compounds inhibit interferon-beta, which is also involved in immune regulation.

Uniqueness of IFN-gamma Antagonists: IFN-gamma antagonists are unique in their ability to specifically target the IFN-gamma signaling pathway, which is crucial for the activation of macrophages and the induction of major histocompatibility complex class II molecule expression. This specificity makes them particularly effective in modulating immune responses in autoimmune diseases and chronic inflammatory conditions .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQGNZNLJDUVPW-FPTMUGPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H194N34O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2629.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.